molecular formula C9H8N2O3 B3236819 2-Methoxy-2-(4-nitrophenyl)acetonitrile CAS No. 1376363-04-0

2-Methoxy-2-(4-nitrophenyl)acetonitrile

Cat. No.: B3236819
CAS No.: 1376363-04-0
M. Wt: 192.17 g/mol
InChI Key: QNSXWUOFERDYRW-UHFFFAOYSA-N
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Description

2-Methoxy-2-(4-nitrophenyl)acetonitrile is a chemical compound for research and development purposes. This nitrile-functional compound serves as a versatile synthetic intermediate and valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The methoxy and nitrophenyl substituents on the acetonitrile core make it a candidate for use in nucleophilic substitution reactions and as a precursor for heterocycle synthesis. Researchers can utilize this compound to construct more complex molecular architectures. This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-2-(4-nitrophenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(6-10)7-2-4-8(5-3-7)11(12)13/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSXWUOFERDYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#N)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Chemical Transformations Involving 2 Methoxy 2 4 Nitrophenyl Acetonitrile

Reaction Mechanisms at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and serves as a primary site for chemical attack. Additionally, the adjacent benzylic position is activated towards the formation of reactive intermediates.

Nucleophilic Addition and Substitution Pathways

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom susceptible to attack by nucleophiles. This initial step, known as nucleophilic addition, is a fundamental process in the functionalization of nitriles. The general mechanism involves the attack of a nucleophile on the electrophilic nitrile carbon, breaking the pi bond and forming a tetrahedral intermediate. chemguide.co.ukyoutube.com This intermediate can then be protonated to yield an imine or undergo further reactions depending on the nature of the nucleophile and the reaction conditions.

The rate and equilibrium of nucleophilic addition are influenced by the electronic nature of the substituents on the aromatic ring. masterorganicchemistry.com The electron-withdrawing nitro group in the para position of 2-Methoxy-2-(4-nitrophenyl)acetonitrile enhances the electrophilicity of the nitrile carbon, thereby favoring nucleophilic attack.

Table 1: Factors Influencing Nucleophilic Addition to the Nitrile Carbon
FactorInfluence on ReactionRelevance to this compound
Nucleophile Strength Stronger nucleophiles lead to faster addition.A wide range of nucleophiles (e.g., Grignard reagents, organolithiums, cyanide) can be employed.
Electrophilicity of Nitrile Carbon Increased by electron-withdrawing groups.The para-nitro group significantly enhances the electrophilicity of the nitrile carbon.
Solvent Can stabilize intermediates and influence reaction rates.Aprotic solvents are typically used for reactions involving strong nucleophiles.
Temperature Higher temperatures can increase reaction rates but may lead to side reactions.Reaction conditions are optimized based on the specific nucleophile and desired outcome.

Formation and Reactivity of Carbon-Centered Intermediates (e.g., carbanions, radicals)

The hydrogen atom on the carbon adjacent to the nitrile group (the α-carbon) is acidic due to the electron-withdrawing nature of both the nitrile and the 4-nitrophenyl groups. This acidity facilitates the formation of a carbanion upon treatment with a suitable base. The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the nitrile group and the aromatic ring, particularly the nitro group. siue.edu This stabilization enhances the ease of carbanion formation and influences its subsequent reactivity. nih.govdoubtnut.com

The stability of this carbanion makes it a useful intermediate in various carbon-carbon bond-forming reactions. It can act as a nucleophile, reacting with a range of electrophiles such as alkyl halides, carbonyl compounds, and Michael acceptors.

While less common, carbon-centered radicals can also be generated at the α-position. Homolytic cleavage of the C-H bond, typically initiated by radical initiators or photochemical methods, would produce a radical species. This radical would also be stabilized by the adjacent nitrile and 4-nitrophenyl groups through resonance. Such radical intermediates could participate in various radical-mediated transformations, including additions to alkenes and atom transfer reactions.

Reactivity of the Aromatic Ring and Substituents

The substituents on the phenyl ring, namely the nitro and methoxy (B1213986) groups, profoundly influence the reactivity of the aromatic system and are themselves susceptible to chemical transformations.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of this compound is substituted with both an activating group (methoxy) and a deactivating group (nitro). The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. libretexts.org Conversely, the nitro group is a strong deactivating group and a meta-director. lkouniv.ac.inmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group in the para position makes the aromatic ring susceptible to nucleophilic aromatic substitution. chemistrysteps.comlibretexts.org In this reaction, a nucleophile attacks the carbon atom bearing a leaving group, and the negative charge of the intermediate (a Meisenheimer complex) is stabilized by the nitro group. While there is no conventional leaving group on the ring of this compound, a suitably positioned leaving group in a related derivative would allow for SNAr reactions. The methoxy group itself is generally a poor leaving group in SNAr reactions but can be displaced under forcing conditions. nih.gov

Transformations of the Nitro Group (e.g., Reduction Pathways)

The nitro group is one of the most versatile functional groups in organic synthesis, and its reduction is a common and important transformation. The nitro group of this compound can be reduced to a variety of other functional groups, most notably an amino group. masterorganicchemistry.comwikipedia.org This transformation dramatically alters the electronic properties of the aromatic ring, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho, para-directing one. masterorganicchemistry.com

Several methods can be employed for the reduction of aromatic nitro groups: commonorganicchemistry.commdpi.com

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. commonorganicchemistry.com

Metal-Acid Systems: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective reducing agents for nitro groups. masterorganicchemistry.com

Other Reducing Agents: A variety of other reagents can also effect this transformation, including sodium hydrosulfite (Na₂S₂O₄) and tin(II) chloride (SnCl₂).

The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule. For this compound, the nitrile group can also be reduced under certain hydrogenation conditions, so careful selection of the catalyst and reaction parameters is necessary to achieve selective reduction of the nitro group.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
ReagentTypical ConditionsSelectivity Considerations
H₂, Pd/CH₂ gas, solvent (e.g., ethanol (B145695), ethyl acetate)Can also reduce nitriles and other functional groups.
Fe, HClAcidic aqueous solution, heatGenerally chemoselective for the nitro group.
SnCl₂, HClAcidic solutionA milder alternative to Fe/HCl.
Zn, CH₃COOHAcetic acid solutionProvides a mild reduction. commonorganicchemistry.com
NaBH₄, transition metal saltCan be a potent reducing system. mdpi.comReactivity can be tuned by the choice of metal.

Reactions Involving the Methoxy Moiety (e.g., Cleavage, Substitution)

The methoxy group is an ether linkage and can be cleaved under various conditions to yield the corresponding phenol. This deprotection is a common strategy in multi-step synthesis. Standard methods for the cleavage of aryl methyl ethers include: organic-chemistry.org

Strong Protic Acids: Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave the ether bond at elevated temperatures.

Lewis Acids: Boron trihalides, particularly boron tribromide (BBr₃), are highly effective reagents for cleaving aryl ethers, often at low temperatures.

Nucleophilic Reagents: Strong nucleophiles, such as thiolates, can demethylate aryl methyl ethers via an S_N2 mechanism on the methyl group.

The choice of reagent for methoxy group cleavage in this compound would need to consider the potential reactivity of the nitrile and nitro groups. For example, the strongly acidic conditions required for HBr or HI cleavage might also hydrolyze the nitrile group. Boron tribromide is often a good choice due to its high efficiency under milder conditions. Additionally, radical-based methods have been developed for the selective cleavage of methoxy groups. nih.gov

While direct nucleophilic substitution of the methoxy group on the aromatic ring is challenging, it can be achieved under specific conditions, particularly when the ring is highly activated by electron-withdrawing groups. nih.gov

Photochemical and Other Initiated Reactions in Related Nitroaromatic Systems

Nitroaromatic compounds, including derivatives of 4-nitrophenylacetonitrile (B121139), are known to exhibit rich and varied photochemical behavior. The presence of the nitro group introduces unique electronic properties that facilitate a range of light-induced reactions. These transformations are often initiated by the excitation of the nitro group to a triplet state, which can then undergo several reaction pathways.

One of the most well-documented photochemical reactions in systems related to this compound is the intramolecular hydrogen atom transfer. In many ortho-nitrobenzyl compounds, irradiation with UV light leads to the abstraction of a benzylic hydrogen by the excited nitro group. This process results in the formation of an aci-nitro intermediate, which can then rearrange to form a nitroso product and release a caged molecule. The efficiency of this photorelease is quantified by the quantum yield (Φ), which is highly dependent on the substitution pattern of the aromatic ring and the nature of the benzylic substituents.

The quantum yields for the photodecomposition of various related nitrobenzyl derivatives have been studied to understand the influence of electronic and steric factors on the reaction efficiency. For instance, electron-donating groups on the aromatic ring can influence the energy of the excited state and the stability of intermediates, thereby affecting the quantum yield.

Quantum Yields for Photodecomposition of Selected Nitroaromatic Compounds
CompoundLeaving GroupQuantum Yield (Φ)
o-Nitroveratryl etherO-C8H170.22
o-Nitroveratryl amineNH-C12H250.55
o-Nitroveratryl esterO-C(O)CH30.06
p-Nitrobenzyl alcohol-Variable with pH

In addition to intramolecular hydrogen abstraction, other photochemical reactions observed in related nitroaromatic systems include photoreduction of the nitro group, photosubstitution reactions on the aromatic ring, and photoisomerization. The specific pathway followed is often influenced by the solvent, the presence of other reagents, and the wavelength of the incident light. For this compound, the presence of the methoxy and cyano groups at the benzylic position would be expected to significantly influence the photochemical reactivity compared to simpler nitrobenzyl systems.

Kinetic and Thermodynamic Aspects of Reaction Pathways and Transition States

The thermal reactions of this compound, particularly nucleophilic substitution at the benzylic carbon, are governed by kinetic and thermodynamic principles. The stability of the transition state is a key determinant of the reaction rate. The 4-nitro group, being a strong electron-withdrawing group, plays a crucial role in stabilizing negative charge development in the transition state of nucleophilic substitution reactions.

For reactions proceeding through a carbocation intermediate (SN1-type mechanism), the rate-determining step is the heterolytic cleavage of the bond between the benzylic carbon and the leaving group. The stability of the resulting α-methoxy-α-cyano-4-nitrobenzyl carbocation would be a critical factor. The methoxy group can stabilize the carbocation through resonance, while the cyano group is electron-withdrawing and would be destabilizing.

In contrast, for a concerted bimolecular nucleophilic substitution (SN2-type mechanism), the reaction proceeds through a single transition state where the nucleophile attacks the benzylic carbon as the leaving group departs. The geometry and energy of this transition state are influenced by steric hindrance and the electronic effects of the substituents.

Kinetic studies of related nitrobenzyl systems provide insight into the activation parameters for these reactions. The enthalpy of activation (ΔH‡) reflects the energy barrier of the reaction, while the entropy of activation (ΔS‡) provides information about the degree of order in the transition state compared to the reactants. For SN1 reactions, the formation of two species from one in the rate-determining step typically results in a positive entropy of activation. Conversely, the association of two species in the SN2 transition state usually leads to a negative entropy of activation. sciencerepository.org

Illustrative Kinetic and Thermodynamic Data for Nucleophilic Substitution in a Related Nitroaromatic System
ReactionSolventRate Constant (k) at 25°C (s-1 or M-1s-1)ΔH (kJ/mol)ΔS (J/mol·K)
Solvolysis of p-nitrobenzyl chloride80% Ethanol1.5 x 10-595-20
Reaction of p-nitrobenzyl bromide with N3-Methanol (B129727)4.8 x 10-480-50

Note: The data in this table are for illustrative purposes for related systems and not for this compound itself.

The transition state in these reactions is a fleeting, high-energy species. dalalinstitute.com For an SN1 reaction of a related compound, the transition state would resemble the carbocation intermediate, with significant charge separation. For an SN2 reaction, the transition state would feature a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the outgoing leaving group. dalalinstitute.com Computational studies are often employed to model the geometry and energy of these transition states, providing a deeper understanding of the reaction mechanism at a molecular level. The interplay of electronic effects from the nitro, methoxy, and cyano groups in this compound would lead to a complex and interesting transition state structure in its chemical transformations.

Applications of 2 Methoxy 2 4 Nitrophenyl Acetonitrile As a Versatile Synthetic Intermediate

Utilization in Heterocyclic Compound Synthesis

The structure of 2-Methoxy-2-(4-nitrophenyl)acetonitrile makes it a valuable precursor for synthesizing a range of heterocyclic compounds. The nitrile and the activated α-carbon are key reactive sites for cyclization reactions.

The 4-nitrophenylacetonitrile (B121139) framework is a recognized building block for various nitrogen-containing heterocycles. nih.govresearchgate.net While direct synthesis of pyridines or imidazoles from this compound is not extensively documented, the reactivity of its constituent parts suggests high potential in this area. For instance, the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles to form an enamine which then tautomerizes to a cyclic ketone, is a classic method for creating five- or six-membered rings. wikipedia.org This ketone can then be a precursor for various heterocycles. This suggests that if this compound were incorporated into a molecule with a second nitrile group, it could undergo such cyclizations.

Furthermore, related nitrophenyl compounds are routinely used to construct complex nitrogen heterocycles. Research has shown that (4-nitrophenyl)-containing precursors can undergo cyclocondensation reactions to form fused heterocyclic systems like 5,6,7,8-tetrahydroisoquinolines. nih.gov In one pathway, a 3-(4-nitrophenyl)cyclohexanone (B7900461) derivative reacts with cyanothioacetamide in the presence of a base to yield a complex tetrahydroisoquinoline-3(2H)-thione. nih.gov Similarly, multicomponent reactions involving nitrophenyl aldehydes and other reagents are employed to build pyranopyrazole systems. researchgate.net The van Leusen multicomponent reaction is known as a highly versatile route to synthesize substituted imidazoles. nih.gov These examples underscore the value of the nitrophenylacetonitrile scaffold in the synthesis of diverse nitrogen-containing heterocycles.

Table 1: Examples of Nitrogen-Containing Heterocycle Synthesis from Related Nitrophenyl Precursors

Precursor(s)Reagent(s)ProductReference(s)
2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanoneCyanothioacetamide, Piperidine7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione nih.gov
2-chloro-5-nitrobenzaldehyde, Malononitrile, 3-methyl-1H-pyrazol-5(4H)-onePiperidine6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile researchgate.net

The application of arylacetonitriles in the synthesis of coumarins is well-established. nih.govtandfonline.com Specifically, 3-arylcoumarins can be prepared through the condensation of salicylaldehydes with various arylacetonitriles, a reaction often catalyzed by anion-exchange resins. tandfonline.com This reaction provides good yields and selectivity, making it a convenient route to these important heterocyclic structures. The parent compound, (4-nitrophenyl)acetonitrile, readily participates in Knoevenagel condensation with aldehydes, which is often the first step in such cyclizations. evitachem.comwikipedia.org

Given this precedent, this compound is an excellent candidate for these syntheses. The activated α-carbon can readily form a carbanion that attacks the aldehyde group of a salicylaldehyde (B1680747) derivative. Subsequent intramolecular cyclization (esterification) and elimination would yield a 3-(4-nitrophenyl)coumarin derivative, with the methoxy (B1213986) group being eliminated. A related compound, (4,5-Dimethoxy-2-nitrophenyl)acetonitrile, is noted for its ability to be cyclized to form a coumarin (B35378). biosynth.com The synthesis of 4-arylcoumarins, another important subclass, often involves precursors like 3-arylacrylonitriles, which can be formed from arylacetonitriles. researchgate.netnih.gov

While the direct use of this compound in cyclobutenone synthesis is less common, cyclobutenones themselves are versatile intermediates that undergo thermal ring-opening to vinylketenes, which can then participate in cycloadditions to form other complex structures. nih.gov

Table 2: Representative Synthesis of 3-Arylcoumarins from Arylacetonitriles

ArylacetonitrileSalicylaldehyde DerivativeCatalyst/ConditionsProduct TypeReference(s)
Phenylacetonitrile (B145931)SalicylaldehydeAmberlite IRA 900 resin3-Phenylcoumarin tandfonline.com
4-ChlorophenylacetonitrileSalicylaldehydeAmberlite IRA 900 resin3-(4-Chlorophenyl)coumarin tandfonline.com
4-Methoxyphenylacetonitrile5-BromosalicylaldehydeAmberlite IRA 900 resin6-Bromo-3-(4-methoxyphenyl)coumarin tandfonline.com
(4-Nitrophenyl)acetonitrile2-HydroxybenzaldehydePiperidine (catalyst)3-(4-Nitrophenyl)-2H-chromen-2-one nih.gov

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The electronic properties of this compound make it an effective reagent for forging new chemical bonds, a cornerstone of organic synthesis.

The carbon atom substituted with the methoxy, nitrophenyl, and cyano groups is highly activated. The strong electron-withdrawing nature of both the adjacent nitrile (C≡N) and the para-nitro group on the phenyl ring significantly increases the acidity of the α-proton. This allows for easy deprotonation by a mild base to form a stabilized carbanion.

This nucleophilic carbanion is central to its role in carbon-carbon bond formation. A primary application is the Knoevenagel condensation, where the carbanion adds to the carbonyl group of an aldehyde or ketone. wikipedia.org This is followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The reaction of 2-(4-nitrophenyl)acetonitrile with aldehydes to form substituted prop-2-enenitriles is a documented example of this process. evitachem.com

Another key reaction involving C-C bond formation is the cyanosilylation of aldehydes, such as 4-nitrobenzaldehyde, with trimethylsilyl (B98337) cyanide (TMSCN). This reaction yields 2-(4-nitrophenyl)-2-[(trimethylsilyl)oxy]acetonitrile, a compound structurally analogous to the title compound. researchgate.net This highlights the ability of the carbon atom alpha to the nitrophenyl ring to act as an electrophilic center for the addition of a cyanide nucleophile, thereby forming a new C-C bond. researchgate.net

The nitrile functional group is a versatile precursor that can be readily converted into amides and carboxylic acids through hydrolysis. youtube.comlibretexts.orgchemguide.co.uk This transformation provides a pathway to introduce new functionalities and further extend the synthetic utility of the molecule.

The hydrolysis can be controlled to yield either the amide or the carboxylic acid.

Amide Formation: Partial hydrolysis of the nitrile, typically under controlled acidic or basic conditions, yields the corresponding amide, 2-Methoxy-2-(4-nitrophenyl)acetamide. Weinreb amides, which are valuable intermediates for synthesizing ketones, can be formed from carboxylic acids using specific coupling reagents. arkat-usa.orgorganic-chemistry.org

Carboxylic Acid Formation: Complete hydrolysis, achieved by heating with a strong acid (e.g., HCl) or base (e.g., NaOH), converts the nitrile group into a carboxylic acid, yielding 2-Methoxy-2-(4-nitrophenyl)acetic acid. libretexts.orgchemguide.co.uk If a base is used, the initial product is the corresponding carboxylate salt. libretexts.org

These resulting amides and carboxylic acids are themselves important synthetic intermediates. For example, N-(4-Methoxy-2-nitrophenyl)acetamide and 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide are related structures whose synthesis and characterization have been reported. nih.govnih.gov A patent describes the conversion of a related (nitrophenyl)acetonitrile derivative into its corresponding amide. google.com

Table 3: Hydrolysis of the Nitrile Group

Starting MaterialReagents/ConditionsProductReaction TypeReference(s)
AmideDilute Acid (e.g., HCl), HeatCarboxylic Acid + Ammonium (B1175870) SaltAcidic Hydrolysis chemguide.co.uk
AmideBase (e.g., NaOH), HeatCarboxylate Salt + AmmoniaAlkaline Hydrolysis chemguide.co.uk
EsterAcid (e.g., H₃O⁺), HeatCarboxylic Acid + AlcoholAcidic Hydrolysis youtube.comlibretexts.org
EsterBase (e.g., NaOH), HeatCarboxylate Salt + AlcoholSaponification youtube.comlibretexts.org

Participation in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govmdpi.com Cascade reactions involve a sequence of two or more bond-forming transformations that occur intramolecularly under a single set of reaction conditions. The structural features of this compound make it a promising candidate for these advanced synthetic strategies.

The activated methylene (B1212753) (methine) group is a key feature for its participation in MCRs. Many well-known MCRs, such as the Gewald reaction, utilize active methylene compounds (like α-cyanoesters or malononitrile) as one of the key components. wikipedia.org The Hantzsch pyridine (B92270) synthesis and the Biginelli reaction are other classic MCRs that rely on activated carbonyl compounds. mdpi.com

Research has demonstrated the use of nitrophenyl derivatives in MCRs to construct complex heterocyclic libraries. For example, a three-component reaction of a nitrophenyl aldehyde, malononitrile, and a pyrazolone (B3327878) derivative has been used to synthesize dihydropyrano[2,3-c]pyrazole systems. researchgate.net Given that this compound possesses both an active methine group and a nitrile moiety, it could foreseeably be employed in similar one-pot strategies to rapidly generate molecular diversity. The combination of its functional groups allows it to act as a versatile building block, potentially reacting with various electrophiles and nucleophiles in a sequential or concerted manner to build elaborate molecular scaffolds efficiently.

Scaffold for Analogues and Derivatives with Modified Chemical Functionalities

The chemical architecture of this compound, characterized by the presence of a reactive nitrile group, an electron-withdrawing nitro functionality, and a methoxy group on a phenyl ring, establishes it as a valuable and versatile scaffold for the synthesis of a diverse array of analogues and derivatives. The strategic positioning of these functional groups allows for a multitude of chemical modifications, enabling the generation of libraries of compounds with tailored electronic and steric properties. These derivatives hold potential for applications in medicinal chemistry, materials science, and agrochemicals. The core structure can be systematically altered at several key positions, including the nitrile moiety, the aromatic ring, and the methoxy group, to produce a wide range of novel molecules.

The reactivity of the nitrile group is a cornerstone of the synthetic utility of this compound. The nitrile can undergo a variety of transformations to introduce new chemical functionalities. For instance, it can be hydrolyzed to form amides or carboxylic acids, reduced to primary amines, or participate in cycloaddition reactions to construct heterocyclic rings. These modifications can significantly alter the biological activity and physicochemical properties of the resulting molecules.

Furthermore, the nitro group on the phenyl ring can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This opens up another avenue for creating a diverse set of derivatives. The methoxy group, while generally less reactive, can be demethylated to a hydroxyl group, providing a site for further modification through etherification or esterification.

The following sections will delve into specific examples of how this compound can be utilized as a scaffold, drawing upon established chemical transformations and the known reactivity of related nitrophenylacetonitrile derivatives.

Potential Derivatives of this compound

The versatility of this compound as a synthetic scaffold allows for the generation of a wide range of derivatives through the modification of its key functional groups. The following table illustrates some of the potential analogues that can be synthesized, highlighting the diversity of chemical functionalities that can be introduced.

Derivative Name Modification Site Reaction Type Potential Application
2-Amino-2-(4-nitrophenyl)ethan-1-amineNitrile GroupReductionPharmaceutical Intermediate
2-Methoxy-2-(4-nitrophenyl)acetamideNitrile GroupHydrolysisPrecursor for further synthesis
5-(Methoxy(4-nitrophenyl)methyl)-1H-tetrazoleNitrile GroupCycloadditionBioactive Compound
2-(4-Aminophenyl)-2-methoxyacetonitrileNitro GroupReductionDyestuff Intermediate
N-(4-(1-cyano-1-methoxyethyl)phenyl)acetamideNitro GroupReduction followed by AcylationMedicinal Chemistry
2-Hydroxy-2-(4-nitrophenyl)acetonitrileMethoxy GroupDemethylationSynthetic Building Block

Research Findings on Related Nitrophenylacetonitrile Derivatives

While specific research focusing exclusively on the derivatization of this compound is limited, numerous studies on analogous compounds underscore the synthetic potential of this scaffold. For example, research on (4,5-Dimethoxy-2-nitrophenyl)acetonitrile has demonstrated its utility in the synthesis of coumarin derivatives through cyclization reactions. biosynth.com This suggests that this compound could undergo similar intramolecular reactions to yield novel heterocyclic systems.

Furthermore, the broader class of nitrophenyl-containing compounds has been extensively used in the synthesis of bioactive heterocycles. For instance, various 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group have been synthesized and shown to possess anticancer and antioxidant properties. nih.gov These syntheses often involve the reaction of a nitrophenyl-containing building block with other reagents to construct the heterocyclic core.

The reactivity of the nitrile group in related compounds is also well-documented. For example, the synthesis of various heterocycles from 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile highlights the versatility of the cyano group in constructing complex molecular architectures. researchgate.net

The following table summarizes selected research findings on the synthesis of derivatives from compounds structurally related to this compound, providing a basis for the potential transformations of the target scaffold.

Starting Material Reaction Type Product Class Reference
(4,5-Dimethoxy-2-nitrophenyl)acetonitrileCyclizationCoumarins biosynth.com
2,4-Diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanoneCyclocondensationTetrahydroisoquinolines nih.gov
6-Amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileVariousFused Heterocycles researchgate.net
p-NitrophenylacetonitrileNitration, Reduction, Diazotization, Methylationp-Methoxyphenylacetonitrile orgsyn.org

These examples collectively demonstrate the vast potential of the this compound scaffold for generating a diverse library of analogues with modified chemical functionalities, paving the way for the discovery of new bioactive compounds and materials.

Spectroscopic and Structural Elucidation of 2 Methoxy 2 4 Nitrophenyl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environment Assignments

No published ¹H or ¹³C NMR data for 2-Methoxy-2-(4-nitrophenyl)acetonitrile could be found. This information is essential for assigning the chemical shifts and coupling constants of the protons and for identifying the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

A documented IR spectrum for this compound, which would allow for the identification of characteristic absorption bands for its functional groups (such as the nitrile, nitro, and methoxy (B1213986) groups), is not available in the surveyed literature.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

There is no available mass spectrometry data for this compound. Such data would be used to confirm the molecular weight and elemental composition and to study the fragmentation patterns to elucidate the molecular structure.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation Determination

A crystallographic information file (CIF) or any published X-ray diffraction data for this compound does not appear to exist. This data would be necessary to determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and crystal packing in the solid state.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

No UV-Vis absorption spectra for this compound have been published. This analysis would reveal the electronic transitions within the molecule, particularly those associated with the nitrophenyl chromophore.

Due to the absence of primary data, the creation of data tables and a detailed research article is not possible at this time.

Computational and Theoretical Studies on 2 Methoxy 2 4 Nitrophenyl Acetonitrile

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

There is no available data from DFT or ab initio calculations that would allow for a detailed description of the electronic structure of 2-Methoxy-2-(4-nitrophenyl)acetonitrile.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors

Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and related reactivity descriptors (such as chemical hardness, potential, and electrophilicity index) for this compound have not been reported.

Vibrational Frequency Analysis and Spectroscopic Correlations

A theoretical vibrational frequency analysis, which is crucial for interpreting experimental infrared and Raman spectra, has not been published for this compound. Therefore, no data on calculated vibrational modes and their assignments is available.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis to identify stable conformers or molecular dynamics simulations to study the dynamic behavior of this compound are absent from the current body of scientific literature.

Reaction Pathway Modeling and Transition State Characterization

There are no published studies modeling reaction pathways or characterizing transition states involving this compound.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface)

Analysis of the crystal structure and intermolecular interactions using techniques like Hirshfeld surface analysis has not been performed or reported for this compound. Such analysis would typically provide quantitative information on contacts like H···H, O···H, and C···H, which are essential for understanding crystal packing, but this information is currently unavailable.

Further experimental and computational research is required to elucidate the specific properties and behaviors of this compound.

Synthesis and Exploration of Derivatives and Analogues of 2 Methoxy 2 4 Nitrophenyl Acetonitrile

Systematic Variation of Substituents on the Phenyl Ring (e.g., Fluoro, Dimethoxy analogues)

The electronic properties of the phenyl ring in 2-methoxy-2-(4-nitrophenyl)acetonitrile are significantly influenced by the strongly electron-withdrawing nitro group at the para position. The introduction of additional substituents, such as fluoro or dimethoxy groups, can further modulate these properties through inductive and resonance effects, thereby altering the compound's reactivity and physical characteristics.

Research into related compounds provides insight into the effects of such substitutions. For instance, the synthesis of various aryl-substituted 2-methoxyphenol derivatives has been explored, demonstrating the feasibility of introducing a range of functional groups onto a methoxy-containing phenyl ring. nih.govrsc.org The presence of a fluorine atom, for example, can significantly alter the electronic environment of the phenyl ring due to its high electronegativity. The synthesis of compounds like 4-fluoro-2-methoxy-1-nitrobenzene and N-(4-fluoro-2-methoxy-5-nitrophenyl) acetamide (B32628) highlights established routes for incorporating fluorine into a nitromethoxybenzene framework. google.comgoogle.com These methods often involve nucleophilic aromatic substitution or nitration of a fluorinated precursor.

Similarly, the introduction of dimethoxy groups can have a pronounced effect. The synthesis of (4,5-dimethoxy-2-nitrophenyl)acetonitrile provides a direct analogue for understanding the influence of additional electron-donating methoxy (B1213986) groups. google.com The presence of these groups would be expected to counteract the electron-withdrawing effect of the nitro group to some extent, potentially influencing the acidity of the α-proton and the reactivity of the nitrile group.

The following table summarizes key analogues with different phenyl ring substitutions and their known synthetic precursors or related structures, providing a basis for predicting the properties of derivatives of this compound.

SubstituentAnalogue ExamplePrecursor/Related SynthesisReference
Fluoro4-Fluoro-2-methoxy-1-nitrobenzeneReaction of 2,4-difluoro-1-nitrobenzene with potassium tert-butoxide in methanol (B129727). google.com
FluoroN-(4-fluoro-2-methoxy-5-nitrophenyl) acetamideNitration of N-(4-fluoro-2-methoxyphenyl)acetamide. google.com
Dimethoxy(4,5-Dimethoxy-2-nitrophenyl)acetonitrileNot detailed in the search results, but likely from the corresponding benzaldehyde. google.com
Dimethoxy2,5-dimethoxy-beta-nitrostyreneReaction of 2,5-dimethoxybenzaldehyde (B135726) with nitromethane (B149229) and ammonium (B1175870) acetate (B1210297). google.com

Modification of the Methoxy Group and Nitrile Functionality

Alterations to the methoxy and nitrile functionalities of this compound open avenues to a diverse range of new derivatives with potentially different chemical reactivity and biological activity.

The methoxy group can be a target for modification. For example, demethylation to the corresponding α-hydroxy-α-(4-nitrophenyl)acetonitrile could be achieved using reagents like boron tribromide. Conversely, the synthesis of analogues with different alkoxy groups (e.g., ethoxy, isopropoxy) could be accomplished by adapting synthetic routes for α-alkoxyketones, which involve the alkylation of α-alkoxyketimines. rsc.org The nature of the alkoxy group can influence the steric hindrance around the benzylic carbon and the electronic properties of the molecule.

The nitrile group is a versatile functional handle that can be transformed into various other groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide. The synthesis of related compounds like N-(4-methoxy-2-nitrophenyl)acetamide from the corresponding aniline (B41778) demonstrates the feasibility of having an amide group in this system. nih.gov The nitrile can also be reduced to a primary amine or participate in cycloaddition reactions to form heterocyclic systems. The reactivity of the nitrile group is influenced by the substituents on the adjacent phenyl ring. The strong electron-withdrawing nitro group in the para position of this compound is expected to enhance the electrophilic character of the nitrile carbon, making it more susceptible to nucleophilic attack.

The following table outlines potential modifications to the methoxy and nitrile groups and the expected products.

Functional GroupModificationPotential Product
MethoxyDemethylation2-Hydroxy-2-(4-nitrophenyl)acetonitrile
MethoxyEtherification with other alcohols2-Alkoxy-2-(4-nitrophenyl)acetonitrile
NitrileHydrolysis2-Methoxy-2-(4-nitrophenyl)acetic acid
NitrileHydrolysis (partial)2-Methoxy-2-(4-nitrophenyl)acetamide
NitrileReduction2-Methoxy-2-(4-nitrophenyl)ethanamine
NitrileCycloadditionTetrazole or triazole derivatives

Structure-Reactivity and Structure-Property Relationships within the Compound Series

The relationship between the structure of this compound and its derivatives and their reactivity is governed by the electronic and steric effects of the various substituents. The para-nitro group exerts a strong -I (inductive) and -R (resonance) effect, withdrawing electron density from the phenyl ring. This has a significant impact on the acidity of the α-hydrogen atom, making it more susceptible to deprotonation. psu.eduresearchgate.net

The introduction of other substituents on the phenyl ring will further modulate this reactivity. Electron-donating groups, such as methoxy groups, would be expected to decrease the acidity of the α-proton and reduce the reactivity towards nucleophiles. Conversely, additional electron-withdrawing groups, like fluorine or another nitro group, would enhance the acidity and electrophilicity of the molecule. The position of the substituent is also critical; ortho and para substituents have a more pronounced resonance effect, while meta substituents primarily exert an inductive effect. nih.govlibretexts.org

The steric bulk of substituents on the phenyl ring or on the methoxy group can influence the approach of reagents to the reactive centers of the molecule. For example, a bulkier alkoxy group in place of the methoxy group could hinder reactions at the α-carbon.

The physical properties of the compounds, such as melting point, boiling point, and solubility, are also strongly dependent on their structure. The presence of polar groups like the nitro and nitrile groups leads to dipole-dipole interactions, affecting these properties. Hydrogen bonding capabilities, which could be introduced by converting the nitrile to an amide or the methoxy to a hydroxyl group, would also significantly alter the intermolecular forces.

Exploration of Homologues and Isomers of this compound

The study of homologues and isomers of this compound provides valuable information on how changes in chain length and the spatial arrangement of functional groups affect the compound's properties.

Homologues could be synthesized by introducing additional methylene (B1212753) units, for example, to create 3-methoxy-3-(4-nitrophenyl)propanenitrile. This could be achieved through multi-step synthetic sequences involving the homologation of carboxylic acids or other suitable precursors. The increased chain length would likely lead to changes in physical properties such as boiling point and lipophilicity.

The positional isomers of the nitro group on the phenyl ring are of particular interest due to the significant differences in electronic effects between ortho, meta, and para substitution. nih.govlibretexts.org

2-Methoxy-2-(2-nitrophenyl)acetonitrile (ortho-isomer): The nitro group at the ortho position would exert a strong electron-withdrawing inductive effect and a resonance effect. Steric hindrance between the nitro group and the methoxyacetonitrile (B46674) substituent would likely be significant, potentially forcing the nitro group out of the plane of the phenyl ring and affecting its resonance contribution.

2-Methoxy-2-(3-nitrophenyl)acetonitrile (meta-isomer): In the meta-isomer, the nitro group would primarily exert an electron-withdrawing inductive effect with a much weaker resonance effect. This would likely result in different electronic properties and reactivity compared to the ortho and para isomers.

The synthesis of these isomers would likely start from the corresponding ortho- or meta-nitrobenzaldehyde or a related precursor. A comparison of the properties of these isomers would provide a deeper understanding of the electronic and steric interplay within this class of molecules.

Advanced Analytical Methodologies for Purity Assessment and Structural Confirmation

Chromatographic Techniques (HPLC, GC-MS) for Separation and Purity Profiling

Chromatographic techniques are indispensable for separating 2-Methoxy-2-(4-nitrophenyl)acetonitrile from any impurities, starting materials, or by-products of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstones of purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

While specific application notes for this compound are not widely published, methods for structurally similar compounds, such as Acetamide (B32628), N-(2-methoxy-4-nitrophenyl)-, provide a strong basis for method development. sielc.com A typical RP-HPLC method would utilize a C18 column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or a phosphate (B84403) buffer, to ensure good peak shape and resolution. sielc.comresearchgate.net Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition is varied during the run, can be employed to achieve optimal separation. researchgate.net Detection is commonly performed using a UV-Vis detector, as the nitro-aromatic system in this compound would exhibit strong absorbance. For enhanced sensitivity and selectivity, a photodiode array (PDA) detector can be used, which provides spectral information for each peak. nih.gov

A hypothetical HPLC purity analysis of a this compound sample might yield the following results:

Peak No. Retention Time (min) Area (%) Identity
13.50.2Impurity A
25.899.5This compound
37.20.3Impurity B

This interactive table illustrates a typical purity profile obtained from an HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. chemijournal.com It is particularly useful for the analysis of volatile and thermally stable compounds. chemijournal.com While the thermal stability of this compound would need to be considered, GC-MS can provide valuable information about its purity and structure.

In a GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern obtained from the mass spectrum serves as a "molecular fingerprint" that can be used to identify the compound. For a related compound, p-Nitrophenylacetonitrile, the experimental GC-MS data shows a prominent molecular ion peak and characteristic fragment ions. nih.gov A similar fragmentation pattern would be expected for this compound, with the addition of fragments corresponding to the methoxy (B1213986) group.

Expected key fragments in the mass spectrum of this compound would include:

m/z Proposed Fragment
192[M]⁺ (Molecular Ion)
162[M-OCH₃]⁺
146[M-NO₂]⁺
116[M-OCH₃, -NO₂]⁺

This interactive table presents the anticipated major fragments in the electron ionization mass spectrum of the target compound.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, and oxygen in the case of this compound) present in the sample. This experimental data is then compared with the theoretical elemental composition calculated from the molecular formula (C₉H₈N₂O₃). A close correlation between the experimental and theoretical values provides strong evidence for the compound's stoichiometric purity. researchgate.net

Element Theoretical (%) Experimental (%)
Carbon (C)56.2556.22
Hydrogen (H)4.204.23
Nitrogen (N)14.5814.55
Oxygen (O)25.0025.00

This interactive table compares the theoretical and a hypothetical set of experimental results from an elemental analysis of this compound.

Other Hyphenated Techniques for Comprehensive Characterization

Beyond HPLC and GC-MS, other hyphenated techniques can provide even more detailed structural information and are crucial for comprehensive characterization, especially in the context of pharmaceutical development and regulatory requirements. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov This technique is particularly advantageous for the analysis of compounds that are not amenable to GC analysis due to low volatility or thermal instability. An LC-MS analysis of this compound would provide the retention time from the LC separation and the mass-to-charge ratio of the molecular ion and any fragment ions from the MS, confirming both the identity and purity of the compound in a single run. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

For the unambiguous identification of impurities or degradants, LC-NMR is a powerful, albeit less common, hyphenated technique. nih.gov It allows for the online acquisition of NMR spectra of compounds as they elute from the HPLC column. This can be invaluable for the structural elucidation of unknown impurities without the need for their isolation. nih.gov

Conclusion and Future Research Directions

Summary of Key Findings in 2-Methoxy-2-(4-nitrophenyl)acetonitrile Research

Direct experimental findings on this compound are scarce. The scientific understanding of this compound is therefore built upon the well-established chemistry of its constituent functional groups and related molecules. The p-nitrophenylacetonitrile framework is a known and important intermediate in the synthesis of various organic compounds. google.comnih.gov For instance, p-nitrophenylacetonitrile is a precursor in the production of the beta-blocker atenolol (B1665814) and the antidepressant venlafaxine, highlighting the pharmaceutical relevance of this structural class. google.com

The introduction of a methoxy (B1213986) group at the alpha-position (the carbon atom adjacent to the phenyl ring and bearing the nitrile group) is expected to significantly modulate the electronic properties and reactivity of the molecule. This substitution could influence its potential as a synthon, offering different reaction pathways compared to its unsubstituted counterpart, p-nitrophenylacetonitrile. Research on related nitrophenyl derivatives shows their utility in developing novel therapeutic agents, such as antibacterial compounds. nih.gov Therefore, it is reasonable to postulate that this compound could serve as a key building block for new, biologically active molecules.

Identification of Knowledge Gaps and Unexplored Research Avenues

The absence of dedicated studies on this compound presents a significant knowledge gap but also a rich field for future research. The primary unanswered questions revolve around its fundamental properties, synthesis, and potential applications.

Key Unexplored Avenues:

Synthesis and Characterization: The most immediate knowledge gap is the lack of a defined, optimized synthesis for this compound. Consequently, there is no public record of its spectroscopic data (e.g., NMR, IR, Mass Spectrometry) or physical properties.

Chemical Reactivity: A systematic investigation into the reactivity of the α-methoxy-α-cyano-benzylic position is a major unexplored area. How does the methoxy group influence the acidity of the benzylic proton (if it were present in a precursor) or the stability of potential intermediates?

Medicinal Chemistry Applications: Given that related structures are precursors to pharmaceuticals, a crucial avenue of research would be to synthesize and screen this compound and its derivatives for biological activity. google.com Its potential as an anti-MRSA agent, similar to other novel nitrophenyl-containing compounds, could be an area of interest. nih.gov

Materials Science: p-Nitrophenylacetonitrile has applications in the preparation of liquid crystals. google.com The impact of the α-methoxy substituent on the molecule's conformational flexibility and intermolecular interactions could lead to novel materials with unique properties, an area that remains completely unexplored.

Computational Modeling: A theoretical study of this compound is needed. Computational methods, such as those used to study the reaction mechanisms of other methoxy-containing heterocycles, could provide valuable insights into its electronic structure, stability, and predicted reactivity, guiding future experimental work. mdpi.com

The table below outlines a structured approach to addressing these knowledge gaps.

Research AreaSpecific FocusRationale
Synthetic Chemistry Development of an efficient and scalable synthesis route.Foundational step to enable all other areas of research.
Analytical Chemistry Full spectroscopic characterization (NMR, IR, MS, X-ray crystallography).To confirm the structure and establish a reference for future studies.
Medicinal Chemistry Synthesis of derivatives and screening for biological activities (e.g., antibacterial, antiviral).The nitrophenylacetonitrile scaffold is a known pharmacophore. google.comnih.gov
Materials Science Investigation of liquid crystalline properties and other material applications.Related compounds are used in liquid crystal preparation. google.com
Computational Chemistry DFT calculations to understand electronic properties and reaction mechanisms.To provide theoretical predictions and guide experimental design. mdpi.com

Prospects for Novel Synthetic Strategies and Methodological Advancements

Future research should focus on developing innovative and efficient methods for synthesizing this compound. Drawing inspiration from established syntheses of related molecules, several promising strategies can be envisioned.

Novel Synthetic Strategies:

A plausible approach would involve the nucleophilic substitution of a halogen on a precursor like 2-bromo-2-(4-nitrophenyl)acetonitrile (B2493367) using sodium methoxide. The synthesis of related bromo-nitrophenyl-acetonitrile compounds has been documented, providing a template for this type of reaction. chemicalbook.com Another potential pathway could be a multi-component reaction starting from 4-nitrobenzaldehyde, employing a cyanide source and methanol (B129727) under conditions that favor the formation of the target α-methoxynitrile. This would be analogous to variations of the Strecker synthesis or the synthesis of p-methoxyphenylacetonitrile from p-methoxybenzaldehyde (anisaldehyde). orgsyn.org

Methodological Advancements:

Future synthetic work could benefit from modern methodologies that improve efficiency and sustainability.

Green Solvents: The use of bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) should be explored. mdpi.com These solvents have proven effective in a variety of organic transformations, including those catalyzed by enzymes, and can offer benefits in terms of reaction rate, selectivity, and reduced environmental impact compared to traditional solvents like DMSO or DMF. mdpi.commdpi.com

Biocatalysis: The selective synthesis of chiral molecules is a major goal in modern chemistry. The use of enzymes, such as lipases or ketoreductases, could be investigated to perform stereoselective transformations on precursors to this compound, potentially yielding enantiomerically pure products. mdpi.commdpi.com

By pursuing these research avenues and employing modern synthetic methodologies, the scientific community can fully elucidate the chemical nature and potential applications of this compound, transforming it from a chemical curiosity into a valuable tool for chemists.

Q & A

Q. What are the common synthetic routes for 2-Methoxy-2-(4-nitrophenyl)acetonitrile, and how can reaction conditions be optimized?

Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile are synthesized via substitution of halides with cyanide groups under basic conditions . Optimization includes adjusting solvent polarity (e.g., ethanol or acetonitrile), temperature (reflux conditions), and catalyst use (e.g., KCN or phase-transfer catalysts). Reaction progress can be monitored by TLC using benzene-acetonitrile (4:1 v/v) as the mobile phase .

Q. What purification techniques are effective for this compound, and how is purity assessed?

Answer: Recrystallization from acetonitrile or ethanol is commonly employed, leveraging solubility differences. Slow evaporation of acetonitrile solutions yields high-purity crystals . Purity is assessed via HPLC or GC-FID, with method optimization using factorial designs to account for variables like column temperature and carrier gas flow rates . Residual solvent analysis (e.g., acetonitrile) can be performed using GC-FID with spiked calibration standards .

Q. Which spectroscopic and crystallographic methods are suitable for structural characterization?

Answer:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify methoxy, nitrophenyl, and nitrile groups.
  • IR : Stretching frequencies for C≡N (~2250 cm1^{-1}) and NO2_2 (~1520 cm1^{-1}) confirm functional groups.
  • X-ray crystallography : SHELXL refines crystal structures, with H atoms constrained to ideal geometries (C–H = 0.93–0.97 Å) .

Advanced Questions

Q. How can computational chemistry predict the reactivity of this compound in substitution or oxidation reactions?

Answer: Density Functional Theory (DFT) calculations model electron density distribution, identifying reactive sites. For example, the nitro group’s electron-withdrawing effect directs electrophilic attacks to the methoxy-substituted carbon. Transition state analysis predicts activation energies for substitution reactions, aiding in solvent selection (e.g., polar aprotic solvents for SN2 mechanisms) .

Q. How can contradictions in crystallographic data (e.g., bond length anomalies) be resolved during refinement?

Answer: SHELXL’s restraints and constraints address discrepancies. For example, if C–O bond lengths deviate from expected values (1.36–1.43 Å), isotropic displacement parameters (Uiso_{\text{iso}}) are adjusted, and H atoms are re-constrained. Twinning or disorder is modeled using PART instructions in SHELX .

Q. What strategies mitigate interference from the nitro group in UV-Vis or electrochemical analyses?

Answer:

  • UV-Vis : Use deuterated solvents (e.g., DMSO-d6_6) to shift interfering peaks. Differential spectra (sample vs. blank) isolate the nitrophenyl absorbance (~400 nm).
  • Electrochemistry : Employ cyclic voltammetry in acetonitrile with tetrabutylammonium hexafluorophosphate as the supporting electrolyte. The nitro group’s reduction potential (-0.8 to -1.2 V vs. Ag/AgCl) is calibrated against internal standards .

Q. How do steric and electronic effects influence the compound’s reactivity in multicomponent reactions?

Answer: The methoxy group’s steric bulk hinders nucleophilic attacks at the adjacent carbon, while the nitro group stabilizes transition states via resonance. In reactions like the Ugi reaction, acetonitrile acts as both solvent and reactant, requiring precise stoichiometric control (e.g., 1:1 molar ratio of nitrophenyl and methoxy precursors) .

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2-Methoxy-2-(4-nitrophenyl)acetonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.